Cas no 1807169-13-6 (Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate)

Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate
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- インチ: 1S/C12H12ClNO3/c1-3-17-11(15)6-9-4-8(7-14)5-10(13)12(9)16-2/h4-5H,3,6H2,1-2H3
- InChIKey: GSJSOTZAKQXEQY-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=CC(=C1OC)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 312
- トポロジー分子極性表面積: 59.3
- XLogP3: 2.4
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015020922-250mg |
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate |
1807169-13-6 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015020922-500mg |
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate |
1807169-13-6 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
Alichem | A015020922-1g |
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate |
1807169-13-6 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetateに関する追加情報
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate (CAS No. 1807169-13-6): A Comprehensive Overview
Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate (CAS No. 1807169-13-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits a range of potential applications that make it a subject of intense study and development. The presence of both chloro and cyano substituents, coupled with the methoxy group, contributes to its distinct chemical properties and reactivity, which are leveraged in various synthetic pathways and biological assays.
The Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate molecule is a derivative of phenylacetate, a well-known class of compounds that have been extensively explored for their pharmacological properties. The structural arrangement of the substituents on the phenyl ring and the acetic acid moiety imparts specific interactions with biological targets, making this compound a valuable scaffold for drug discovery. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision, facilitating the design of more effective therapeutic agents.
In the realm of medicinal chemistry, the synthesis and functionalization of aromatic compounds like Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate are crucial for developing novel drugs. The chloro and cyano groups serve as versatile handles for further chemical modifications, allowing chemists to explore diverse pharmacophores. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at specific positions on the phenyl ring, enhancing the compound's biological activity. These transformations are often guided by principles of transition metal catalysis, which have revolutionized the way complex molecules are constructed in the laboratory.
One of the most promising applications of Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate lies in its potential as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated its utility in constructing heterocyclic frameworks, which are prevalent in many pharmacologically active compounds. By leveraging modern synthetic methodologies, such as Buchwald-Hartwig amination and Stille coupling reactions, chemists can efficiently incorporate this compound into larger molecular architectures. These strategies have led to the discovery of novel compounds with enhanced binding properties and improved pharmacokinetic profiles.
The biological activity of Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate has been extensively evaluated in various in vitro and in vivo models. Studies have shown that derivatives of this compound exhibit significant potential in modulating key biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The cyano group, in particular, has been identified as a critical moiety for interacting with enzymes and receptors involved in these pathways. By fine-tuning the structural features of this compound, researchers aim to develop more selective and potent therapeutic agents that can address unmet medical needs.
The role of computational tools in understanding the behavior of complex molecules like Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate cannot be overstated. Advanced molecular modeling techniques, including molecular dynamics simulations and quantum mechanical calculations, have provided insights into the conformational flexibility and electronic properties of this compound. These insights are invaluable for guiding experimental design and optimizing synthetic routes. Additionally, machine learning algorithms have been employed to predict the biological activity of virtual libraries of derivatives, significantly accelerating the drug discovery process.
The synthesis of Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic strategies include nucleophilic aromatic substitution reactions to introduce the chloro group followed by cyanation to replace a hydrogen atom with a cyano group. The methoxy group is typically introduced via methylation or etherification reactions. Each step must be meticulously controlled to avoid side reactions that could compromise the integrity of the final product.
In recent years, green chemistry principles have been increasingly integrated into the synthesis of pharmaceutical intermediates like Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate. Researchers are exploring solvent-free reactions, catalytic methods using recyclable materials, and energy-efficient processes to minimize environmental impact. These approaches not only reduce waste but also improve cost-effectiveness and scalability, making them attractive for industrial applications. The adoption of such sustainable practices aligns with global efforts to promote responsible chemical manufacturing.
The future prospects for Ethyl 3-chloro-5-cyano-2-methoxyphenylacetate are vast and multifaceted. Ongoing research is focused on expanding its utility in drug discovery by exploring new synthetic pathways and functionalizing it with additional bioactive moieties. Additionally, studies are underway to investigate its potential role as a chiral auxiliary or ligand in asymmetric catalysis, which could lead to more enantioselective synthetic methods. As our understanding of molecular interactions continues to evolve, this compound is poised to play a pivotal role in shaping the future of pharmaceutical chemistry.
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